2-Methyl-3-phenyl-2H-azirine-2-carbonitrile
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Overview
Description
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile is a heterocyclic organic compound characterized by a three-membered azirine ring. This compound is notable for its high ring strain, which imparts significant reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile can be achieved through several methods:
Neber Rearrangement: This classical approach involves the rearrangement of oxime derivatives in the presence of base and tosyl chloride.
Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the radical addition and subsequent cyclization of alkynes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the above synthetic routes provide a foundation for scalable production.
Chemical Reactions Analysis
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile undergoes various chemical reactions due to its strained ring structure:
Oxidation: The compound can be oxidized to form oxazoles and isoxazoles under acidic conditions.
Reduction: Reduction reactions can convert azirines to aziridines, which are less strained and more stable.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common reagents used in these reactions include phenyliodine (III) diacetate (PIDA) for oxidative cyclization and triethylamine for cyclodimerization . Major products formed from these reactions include indoles, pyrroles, oxazoles, and pyridines .
Scientific Research Applications
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile involves its high ring strain, which makes it highly reactive. The compound can act as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile can be compared with other azirine derivatives such as:
3-Methyl-2H-azirine-2-carboxylic acid: Known for its antimicrobial activity.
2-Phenyl-3H-azirine: Used in the synthesis of various heterocyclic compounds.
2H-Azirine-2-carboxylic acids: Exhibits antibacterial activity and is used in antibiotic development.
Properties
CAS No. |
62072-09-7 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-3-phenylazirine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MHKMTLRWPQHLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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